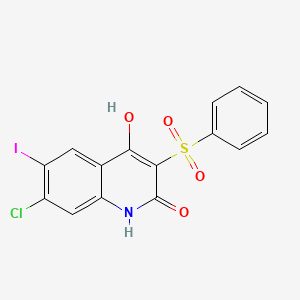
5-(3-bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The compound is characterized by the presence of a bromopropoxy group attached to the isoindole core, and it is typically used in various chemical and pharmaceutical applications.
Métodos De Preparación
The synthesis of 5-(3-bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride involves several steps. One common method includes the reaction of 2,3-dihydro-1H-isoindole with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-(3-Bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products or other reduced forms of the compound.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(3-Bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(3-bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride involves its interaction with specific molecular targets. The bromopropoxy group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific biological pathways, depending on the nature of the target .
Comparación Con Compuestos Similares
Similar compounds to 5-(3-bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride include:
(3-Bromopropoxy)-tert-butyldimethylsilane: This compound also contains a bromopropoxy group but is attached to a different core structure.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Another bromopropoxy-containing compound with a different heterocyclic core.
1-Bromo-3-(tert-butyldimethylsiloxy)propane: Similar in structure but with a different functional group attached to the bromopropoxy moiety.
The uniqueness of this compound lies in its specific isoindole core, which imparts distinct chemical and biological properties compared to other bromopropoxy-containing compounds.
Propiedades
Fórmula molecular |
C11H15BrClNO |
|---|---|
Peso molecular |
292.60 g/mol |
Nombre IUPAC |
5-(3-bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-4-1-5-14-11-3-2-9-7-13-8-10(9)6-11;/h2-3,6,13H,1,4-5,7-8H2;1H |
Clave InChI |
FMTIXLOPFPZFPP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)C=C(C=C2)OCCCBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)


![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)

![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)

![tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13892765.png)






